molecular formula C19H18F3N3O3 B2686932 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1787879-81-5

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B2686932
CAS No.: 1787879-81-5
M. Wt: 393.366
InChI Key: ZQUGQYAOYQLCSU-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic compound with unique structural features Its molecular architecture consists of an azetidine ring, a phthalimide moiety, and a trifluoromethylphenyl group, making it an interesting subject of study in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide generally involves multiple steps:

  • Azetidine Ring Formation: : The azetidine ring is typically constructed through cyclization reactions involving appropriate starting materials such as haloalkanes and amines.

  • Phthalimide Formation: : The phthalimide portion can be introduced via the reaction of phthalic anhydride with a primary amine.

  • Final Coupling: : The trifluoromethylphenyl group is then coupled with the azetidine-phthalimide intermediate under specific conditions, using reagents like coupling agents (e.g., carbodiimides).

Industrial Production Methods

In an industrial setting, large-scale production may involve:

  • Optimization of Reaction Conditions: : Parameters such as temperature, pressure, and solvent choice are optimized for high yield and purity.

  • Catalysts and Reagents: : Use of efficient catalysts and reagents to drive the reactions toward desired products.

  • Purification Techniques: : Employing crystallization, chromatography, and other purification methods to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to modify its functional groups, potentially altering its biological activity.

  • Reduction: : Reduction reactions can be carried out to either modify the azetidine or phthalimide rings.

  • Substitution: : Nucleophilic or electrophilic substitution reactions may occur, especially on the trifluoromethylphenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Vary depending on the specific substituent being introduced; common conditions include the use of bases, acids, and various solvents.

Major Products

The products from these reactions can include:

  • Oxidized Derivatives: : Altered functional groups leading to new pharmacophores.

  • Reduced Forms: : Compounds with potentially different activity or solubility.

  • Substituted Derivatives: : New analogs with varied chemical and biological properties.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in catalytic systems due to its unique structure.

  • Synthesis of Complex Molecules: : Intermediate in the synthesis of more complex molecules.

Biology

  • Biological Activity Studies: : Used in assays to understand biological mechanisms and pathways.

  • Binding Studies: : Investigated for its binding affinity to various biological targets.

Medicine

  • Drug Development: : Potential precursor or scaffold for drug candidates aimed at various diseases.

  • Pharmacokinetic Studies: : Used to study absorption, distribution, metabolism, and excretion in preclinical trials.

Industry

  • Material Science: : Exploration in the creation of new materials with specific properties, such as polymers or coatings.

  • Agriculture: : Investigated for potential use as a bioactive compound in crop protection or enhancement.

Mechanism of Action

The mechanism by which 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural components enable it to fit into binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to its unique combination of an azetidine ring and a trifluoromethylphenyl group. These features make it distinctive in terms of its physical, chemical, and biological properties.

List of Similar Compounds

  • N-phenylazetidine-1-carboxamide: : Lacks the trifluoromethyl group.

  • 3-(1,3-dioxo-1H-isoindol-2-yl)azetidine-1-carboxamide: : Does not have the trifluoromethylphenyl moiety.

  • 2-trifluoromethyl-N-phenylazetidine-1-carboxamide: : Lacks the phthalimide structure.

These comparisons highlight the unique structural and functional aspects that distinguish this compound from its analogs.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-3-4-8-15(14)23-18(28)24-9-11(10-24)25-16(26)12-5-1-2-6-13(12)17(25)27/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUGQYAOYQLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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